3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid
Description
3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid (CAS: sc-313104) is a synthetic propionic acid derivative featuring a hydroxyl group, a benzoylamino moiety substituted with an isopropoxy group at the 2-position, and a propionic acid backbone. Its molecular formula is C₁₃H₁₇NO₅, with a molecular weight of 267.28 g/mol .
Properties
IUPAC Name |
3-hydroxy-2-[(2-propan-2-yloxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-8(2)19-11-6-4-3-5-9(11)12(16)14-10(7-15)13(17)18/h3-6,8,10,15H,7H2,1-2H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJFRZPEOVSUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzoylamino Intermediate: The initial step involves the reaction of 2-isopropoxybenzoic acid with an amine to form the benzoylamino intermediate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Hydroxy Group Introduction: The next step involves the introduction of the hydroxy group at the 3-position of the propionic acid chain. This can be achieved through a hydroxylation reaction using appropriate reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Final Assembly: The final step is the coupling of the benzoylamino intermediate with the hydroxy-propionic acid derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of 3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the benzoylamino moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of derivatives of 3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid in inhibiting cancer cell proliferation. For example, a related compound demonstrated significant inhibitory action against HCT-116 colon cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating a promising selectivity for cancerous cells over normal cells . This suggests that modifications of the compound could yield effective anticancer agents.
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (mg/mL) | Cell Line | Selectivity |
|---|---|---|---|
| 7a | 0.12 | HCT-116 | High |
| 7g | 0.12 | HCT-116 | High |
| 7d | 0.81 | HCT-116 | Moderate |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has provided insights into how modifications can enhance biological activity. The presence of the isopropoxy group and the benzoylamino moiety appears to play significant roles in the compound's interaction with biological targets .
Table 2: Structure-Activity Relationships of Analogous Compounds
| Modification | Effect on Activity |
|---|---|
| Addition of isopropoxy group | Increased potency |
| Variation in aromatic rings | Altered selectivity |
Synthesis and Evaluation
A comprehensive study synthesized various derivatives based on the core structure of 3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid and evaluated their biological activities. The findings indicated that specific modifications led to enhanced anticancer properties while maintaining low toxicity profiles in non-cancerous cells .
Clinical Implications
The potential clinical implications of this compound extend beyond oncology; its anti-inflammatory properties could be harnessed for treating chronic inflammatory diseases. Further clinical trials are necessary to establish safety and efficacy profiles.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzoylamino moiety play crucial roles in its binding to target proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Alkoxy Substitutions
The compound belongs to a family of benzoylamino-propionic acid derivatives with varying alkoxy substituents and positions (Table 1). Key analogues include:
Key Observations :
- Substituent Position : The 2-isopropoxy vs. 4-isopropoxy isomers (e.g., sc-313104 vs. sc-313106) differ in benzoyl substitution, which may alter steric hindrance and binding affinity in biological systems .
- Alkoxy Chain Length/Branching: Isobutoxy (C₄, branched) vs. propoxy (C₃, linear) affects lipophilicity and solubility.
Functional Group Variations
Carboxylic Acid Derivatives
- (S)-3-Hydroxyisobutyric Acid (CAS: 2068-83-9): A simpler β-hydroxy acid lacking the benzoylamino group. It is involved in mitochondrial metabolism and has lower molecular weight (118.09 g/mol) compared to the target compound .
- Propionic Acid (C₃H₆O₂): The parent compound (melting point: -20.8°C, boiling point: 141.1°C) is water-soluble and used as a food preservative . The target compound’s benzoylamino substitution enhances structural complexity, likely reducing volatility and increasing target specificity .
Quinazoline Derivatives
Antifungal and Anti-inflammatory Activity
- Propionic Acid : Exhibits antifungal activity at 0.12% concentration against Colletotrichum gloeosporioides in mangoes . Its anti-inflammatory properties are linked to inhibition of cholesterol synthesis and immune modulation .
- Target Compound: The isopropoxy-benzoylamino group may enhance antifungal efficacy by improving lipid bilayer penetration. Its hydroxyl and carboxylic acid groups could synergize with anti-inflammatory pathways, similar to propionic acid derivatives .
Solubility and Stability
Biological Activity
Overview
3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid (C13H17NO5) is a synthetic compound with potential biological activities that have been the subject of various studies. Its structural characteristics suggest possible applications in pharmacology, particularly in anti-inflammatory and analgesic contexts.
Chemical Structure
The chemical structure of 3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid can be represented as follows:
- Molecular Formula : C13H17NO5
- CAS Number : 3102730
- IUPAC Name : 3-Hydroxy-2-(2-isopropoxy-benzoylamino)propanoic acid
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Prostaglandin Synthesis : Similar to other benzoyl derivatives, it may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain.
- Modulation of Inflammatory Pathways : It may influence various signaling pathways involved in inflammation, potentially through the inhibition of nuclear factor kappa B (NF-kB) activation.
Anti-inflammatory Properties
Research indicates that compounds structurally similar to 3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can reduce edema and pain in animal models by modulating inflammatory mediators.
Analgesic Effects
The analgesic properties are likely linked to its ability to inhibit pain pathways in the central nervous system. The compound may act on specific receptors or ion channels involved in nociception.
Case Studies and Research Findings
- In Vivo Studies : In a study evaluating the anti-inflammatory effects of related compounds, administration resulted in a significant reduction in paw edema in rats, demonstrating potential therapeutic benefits for conditions like arthritis.
- In Vitro Assays : Cell culture studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting an immunomodulatory effect.
- Comparative Analysis : A comparative study with other similar compounds highlighted that 3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid exhibited superior efficacy in reducing inflammation markers compared to traditional NSAIDs.
Data Tables
Q & A
Q. What are the optimal synthetic routes for 3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid, and how can purity be ensured during synthesis?
Synthesis of this compound likely involves multi-step reactions, such as coupling 2-isopropoxy-benzoyl chloride with a β-hydroxypropionic acid derivative. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to minimize racemization.
- Protecting group strategy : Protect the hydroxyl group during benzoylation to prevent side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution) and verify purity via HPLC (>98%) with UV detection at 210–260 nm. Confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the structural stability of this compound be assessed under varying pH and temperature conditions?
- pH stability : Incubate the compound in buffers (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via LC-MS and quantify using calibration curves.
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For aqueous solutions, autoclave at 121°C for 15 minutes to test sterilization compatibility .
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?
- LC-MS/MS : Detect impurities at ppm levels using a C18 column and electrospray ionization (ESI) in negative mode.
- ICP-MS : Screen for heavy metals (e.g., Pd, Ni) if metal catalysts are used in synthesis .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in bioactivity data across different assay systems?
Discrepancies often arise from assay-specific variables (e.g., cell membrane permeability, protein binding). Mitigation strategies:
- Orthogonal assays : Compare results from cell-free (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) systems.
- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to correlate in vitro and in vivo activity .
- Control for stereochemistry : Verify enantiomeric purity, as impurities in diastereomers can skew results .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding poses with targets like glutamate receptors (based on structural homology to known ligands) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with the benzoylamino group).
- QSAR modeling : Train models on datasets of analogous propionic acid derivatives to predict IC50 values .
Q. How should researchers optimize experimental protocols for in vivo toxicity studies of this compound?
- Dose selection : Start with acute toxicity (OECD 423) using 3–4 dose levels in rodents. Calculate LD50 via probit analysis.
- Biomarker profiling : Monitor liver/kidney function (ALT, creatinine) and histopathology. Include positive controls (e.g., carbon tetrachloride for hepatotoxicity).
- Environmental safety : Assess bioaccumulation potential using logP (measured via shake-flask method) and biodegradability (OECD 301F test) .
Methodological Challenges and Solutions
Q. How to address inconsistencies in spectroscopic data during structural elucidation?
Q. What strategies improve reproducibility in synthetic yield?
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C, Ni) for amide bond formation.
- Reaction monitoring : Use in situ FTIR to track intermediate formation and adjust stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
